molecular formula C9H4ClF3N2 B2368821 2-Chloro-4-(trifluoromethyl)quinazoline CAS No. 1780842-57-0

2-Chloro-4-(trifluoromethyl)quinazoline

Cat. No. B2368821
CAS RN: 1780842-57-0
M. Wt: 232.59
InChI Key: ISTFRIWCSWMHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinazoline derivatives have been synthesized through various methods. For instance, the first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has been developed .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)quinazoline is represented by the SMILES string ClC1=NC(C(F)(F)F)=NC2=C1C=CC=C2 . The InChI code for this compound is 1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 2-Chloro-4-(trifluoromethyl)quinazoline, have shown promising characteristics as anticancer agents against various tumors . The quinazoline skeleton and trifluoromethyl group in drug design have been associated with anticancer properties .

Antibacterial Activity

Quinazoline and quinazolinone derivatives have been found to exhibit significant antibacterial activity . The introduction of trifluoromethyl at the 2-position of quinazoline, as in 2-Chloro-4-(trifluoromethyl)quinazoline, can enhance this activity .

Anti-Inflammatory Activity

Quinazolines have been associated with anti-inflammatory properties . The structural features of quinazoline derivatives, including 2-Chloro-4-(trifluoromethyl)quinazoline, could potentially target several biological activities related to inflammation .

Analgesic Activity

Quinazoline compounds have been studied for their analgesic (pain-relieving) properties . The structure–activity relationship of these compounds can be explored to develop novel therapeutics for pain management .

Antifungal Activity

Quinazoline and quinazolinone derivatives have shown antifungal properties . The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)quinazoline could potentially enhance this antifungal activity .

Anticonvulsant Activity

Quinazoline derivatives have been associated with anticonvulsant activity . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially be beneficial in the treatment of convulsive disorders .

Anti-Parkinsonism Activity

Quinazoline derivatives have shown potential in the treatment of Parkinson’s disease . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially contribute to this activity .

α-Glucosidase Inhibitory Activity

Some quinazoline derivatives have exhibited α-glucosidase inhibitory activity, which could be beneficial in the treatment of diabetes . The specific structural features of 2-Chloro-4-(trifluoromethyl)quinazoline could potentially enhance this activity .

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting the compound in eyes, on skin, or on clothing . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The future perspectives of synthesis of quinazolines through such reactions are also discussed .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTFRIWCSWMHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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